7-Hydroxy-2,4-dimethylquinoline

Overview

Description

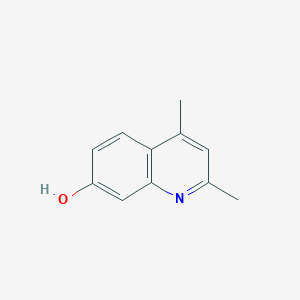

7-Hydroxy-2,4-dimethylquinoline is a nitrogen-based heterocyclic aromatic compound. Its systematic IUPAC name is benzo[b]pyridine or 1-aza-naphthalene , with the chemical formula C11H11N . This compound exhibits chemical reactivity similar to benzene and pyridine ring systems, undergoing nucleophilic and electrophilic substitution reactions .

Synthesis Analysis

The synthetic routes for quinoline derivatives have been a subject of interest. Traditional and green synthetic approaches have been explored. These include multicomponent one-pot reactions and solvent-free conditions using microwave and ultraviolet irradiation-promoted synthesis with eco-friendly and reusable catalysts. The synthesis of this compound falls within this context .

Molecular Structure Analysis

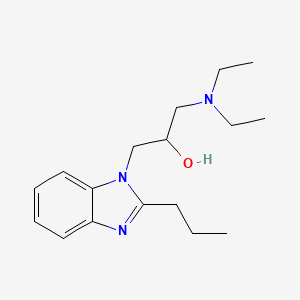

The molecular formula of this compound is C11H11NO . It features a quinoline ring system with a hydroxyl group at position 7 and methyl groups at positions 2 and 4 .

Chemical Reactions Analysis

This compound can participate in various chemical reactions, including nucleophilic substitutions, electrophilic substitutions, and other transformations. Its reactivity makes it a versatile building block for the synthesis of diverse compounds .

Physical and Chemical Properties Analysis

Scientific Research Applications

Fluorescence Enhancement and Spectroscopic Characteristics

7-Hydroxy-2,4-dimethylquinoline has been studied for its enhanced fluorescence properties in aqueous solutions. This enhancement is achieved by introducing two methyl groups at positions 2 and 4, which significantly increase the product of the molar extinction coefficient and fluorescence quantum yield compared to the original 7-hydroxyquinoline. This makes it an interesting compound for studies involving photosensitivity and fluorescence applications (Senda, Momotake, & Arai, 2010).

Antibacterial Quinolines Synthesis

Another application of this compound is in the synthesis of antibacterial quinolines. This compound has been used to create various quinoline derivatives that exhibit promising antibacterial activity, particularly effective against specific bacterial strains (Kidwai, Bhushan, Sapra, Saxena, & Gupta, 2000).

Excited State Proton Transfer Effect

This compound has been investigated for its excited state proton transfer (ESPT) effect in different solvents. This ESPT effect is crucial in materials used for all-optical switching, depending on its interaction with the solvent. It has been observed that in certain conditions, like in dimethyl sulfoxide solution, this compound can display the ESPT effect, which is significant for optical applications (Guo et al., 2006).

Corrosion Inhibition

This compound derivatives have been analyzed for their corrosion mitigation effects. These derivatives, when used as inhibitors, show high efficiency in preventing corrosion, particularly on mild steel surfaces in acidic mediums. Their adsorption on metal surfaces and the type of inhibition they provide (mixed-type or cathodic) are of particular interest in studies related to corrosion inhibition (Singh, Srivastava, & Quraishi, 2016).

Future Directions

Properties

IUPAC Name |

2,4-dimethylquinolin-7-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-7-5-8(2)12-11-6-9(13)3-4-10(7)11/h3-6,13H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJMQFQNRVVIERR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=CC(=C2)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20357422 | |

| Record name | 7-hydroxy-2,4-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72365-58-3 | |

| Record name | 7-hydroxy-2,4-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Fluoro-6-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B3056491.png)

![6-Hydrazino-3-methyl[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B3056502.png)